molecular formula C8H14N4O B8648381 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine

Cat. No.: B8648381
M. Wt: 182.22 g/mol
InChI Key: SYAXEXNRBZBALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine is a heterocyclic compound that contains both an oxadiazole ring and a piperidine ring. The oxadiazole ring is known for its broad spectrum of biological activities, making this compound of significant interest in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles and piperidines, which can have enhanced biological activities .

Scientific Research Applications

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine stands out due to its dual ring structure, which combines the biological activities of both the oxadiazole and piperidine rings. This unique structure enhances its potential as a multifunctional therapeutic agent .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine

InChI

InChI=1S/C8H14N4O/c1-6-10-11-8(13-6)12-4-2-7(9)3-5-12/h7H,2-5,9H2,1H3

InChI Key

SYAXEXNRBZBALY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)N2CCC(CC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one O-benzyl-oxime (2.32 g, 8.1 mmol)) in 7 M NH3 solution in MeOH (40.5 mL) was hydrogenated under an atmosphere of hydrogen in the presence of Palladium on charcoal (10%, 464 mg). The catalyst was filtered off and washed with MeOH. The filtrate was concentrated under reduced pressure to yield the title compound (1.61 g, 100%) as a yellow solid.
Name
1-(5-methyl-[1,3,4]oxadiazol-2-yl)-piperidin-4-one O-benzyl-oxime
Quantity
2.32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40.5 mL
Type
solvent
Reaction Step Three
Quantity
464 mg
Type
catalyst
Reaction Step Four
Yield
100%

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